molecular formula C27H44O3 B602422 1, 26-Dihydroxy Vitamin D3 CAS No. 300692-92-6

1, 26-Dihydroxy Vitamin D3

Cat. No.: B602422
CAS No.: 300692-92-6
M. Wt: 416.65
Attention: For research use only. Not for human or veterinary use.
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Description

1,26-Dihydroxy Vitamin D3, also known as calcitriol, is the hormonally active form of Vitamin D3. It plays a crucial role in calcium and phosphate metabolism in the human body. This compound is essential for maintaining bone health, regulating immune function, and modulating cell growth and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,26-Dihydroxy Vitamin D3 is synthesized through a multi-step process involving the hydroxylation of Vitamin D3 (cholecalciferol). The first hydroxylation occurs in the liver, converting cholecalciferol to 25-hydroxyvitamin D3. The second hydroxylation takes place in the kidneys, producing 1,26-dihydroxy Vitamin D3. This process involves specific enzymes, such as cytochrome P450-based hydroxylases (CYP2R1 and CYP27B1) .

Industrial Production Methods: Industrial production of 1,26-dihydroxy Vitamin D3 typically involves microbial fermentation and chemical synthesis. Microbial fermentation uses genetically modified microorganisms to produce the compound, while chemical synthesis involves the stepwise hydroxylation of Vitamin D3 using specific catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1,26-Dihydroxy Vitamin D3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,26-dihydroxy Vitamin D3 can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

1,26-Dihydroxy Vitamin D3 has numerous scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in regulating gene expression, cell differentiation, and immune function.

    Medicine: Used in the treatment of conditions like osteoporosis, rickets, and hypocalcemia. It is also being investigated for its potential in cancer therapy and autoimmune disease management.

    Industry: Utilized in the production of dietary supplements and fortified foods.

Mechanism of Action

1,26-Dihydroxy Vitamin D3 exerts its effects by binding to the Vitamin D receptor, a nuclear receptor that regulates gene transcription. This binding activates the receptor, leading to the transcription of target genes involved in calcium and phosphate metabolism, immune response, and cell differentiation. The compound also elicits rapid intracellular signals that are independent of transcription, further modulating cellular functions .

Comparison with Similar Compounds

Uniqueness: 1,26-Dihydroxy Vitamin D3 is unique due to its dual role in regulating both gene transcription and rapid intracellular signaling. This dual mechanism allows it to exert a wide range of biological effects, making it a critical compound in maintaining overall health and preventing various diseases .

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(17-28)7-5-8-19(2)24-12-13-25-21(9-6-14-27(24,25)4)10-11-22-15-23(29)16-26(30)20(22)3/h10-11,18-19,23-26,28-30H,3,5-9,12-17H2,1-2,4H3/b21-10+,22-11-/t18?,19-,23-,24-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDVBAXFIVSUFW-IQLPMBEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747685
Record name (1S,3R,5Z,7E)-9,10-Secocholesta-5,7,10-triene-1,3,26-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300692-92-6
Record name (1S,3R,5Z,7E)-9,10-Secocholesta-5,7,10-triene-1,3,26-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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